Enhanced Thermal Stability in Crystalline State Compared to N-Alkylated Derivative
In its pure crystalline form, 4-(methylsulfonyl)-2-nitroaniline exhibits a significantly higher melting point compared to its N-alkylated derivative, N-ethyl-4-methylsulfonyl-2-nitroaniline. The parent compound demonstrates a melting point of 200-203°C, indicative of a robust hydrogen-bonded network . In contrast, the N-ethyl derivative displays a lower melting point of 152-153°C, directly attributed to the disruption of intermolecular N-H···O=S hydrogen bonds [1]. This quantitative difference in thermal stability is critical for processes requiring high-temperature processing or storage.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 200-203°C |
| Comparator Or Baseline | N-ethyl-4-methylsulfonyl-2-nitroaniline (152-153°C) |
| Quantified Difference | Δ = +48-50°C higher for the target compound |
| Conditions | Standard melting point determination under atmospheric pressure |
Why This Matters
Higher melting point directly correlates with superior thermal stability and longer shelf life for procurement and storage, reducing degradation risks.
- [1] Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). Hydrogen bonding in C-substituted nitroanilines: a chain of R_3^3(12) rings in 2-methanesulfonyl-4-nitroaniline. Acta Crystallographica Section C, 60(1), o33-o35. View Source
